2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Overview
Description
2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene is an organic compound with the molecular formula C10H9ClO2. It is also known by its IUPAC name, 5-(2-chloro-2-propenyl)-1,3-benzodioxole . This compound is characterized by the presence of a chloro group and a methylenedioxyphenyl group attached to a propene backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene typically involves the reaction of 3,4-methylenedioxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Scientific Research Applications
2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene involves its interaction with molecular targets such as enzymes or receptors. The methylenedioxyphenyl group is known to interact with various biological pathways, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene include:
3,4-Methylenedioxyphenyl-2-propanone: A precursor in the synthesis of various organic compounds.
2-Chloro-1-(3,4-methylenedioxyphenyl)ethanone: Another chloro-substituted methylenedioxyphenyl compound with different reactivity.
3,4-Methylenedioxyphenyl-2-nitropropene: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity
Properties
IUPAC Name |
5-(2-chloroprop-2-enyl)-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,1,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKHSVHSUKVDJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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